

# ertugliflozin cardiovascular outcomes trial

## VERTIS CV results

**Author:** Smolecule Technical Support Team. **Date:** February 2026

### Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

[Get Quote](#)

## Trial Design & Patient Profile

Understanding the methodology and baseline characteristics of the trial population is crucial for interpreting the results.

- **Trial Design:** VERTIS CV was a **multicenter, randomized, double-blind, placebo-controlled, event-driven phase 3 trial** designed to satisfy regulatory CV safety requirements for new anti-hyperglycemic drugs [1] [2]. A total of **8,246 patients** were randomized in a 1:1:1 ratio to receive once-daily **ertugliflozin 5 mg, ertugliflozin 15 mg**, or placebo, and were followed for a mean of 3.5 years [1] [3]. The two **ertugliflozin** dose groups were pooled for analysis against placebo.
- **Patient Population:** The trial enrolled patients with **Type 2 Diabetes and established Atherosclerotic Cardiovascular Disease (ASCVD)** [3]. Key baseline characteristics included [3]:
  - **Mean age:** 64.4 years
  - **Percentage female:** 30%
  - **Mean HbA1c:** 8.2%
  - **Mean diabetes duration:** 13 years
  - **History of heart failure:** 23.7%
  - **Statin use:** 82%

The following diagram outlines the trial's design and primary outcomes:



[Click to download full resolution via product page](#)

## Detailed Analysis of Heart Failure Outcomes

The reduction in heart failure hospitalizations was a standout finding, with further analyses revealing a broader benefit.

- **Consistency Across HF Types:** The reduction in HHF risk with **ertugliflozin** was consistent in patients **with and without a history of heart failure** at baseline. In patients with a history of HF, the benefit was similar for those with reduced or preserved ejection fraction [2].
- **Broader Spectrum of HF Events:** A post-hoc analysis that included all investigator-reported heart failure adverse events (not just those meeting strict adjudication criteria for hospitalization) found that **ertugliflozin** reduced the risk of **first HF event by 31%** and **total HF events by 34%**. This suggests the drug's benefit extends to outpatient HF worsening episodes not captured by the primary HHF endpoint [4].
- **High-Risk Subgroups:** Greater absolute risk reduction for HHF was observed in patients with specific high-risk features, including **baseline eGFR <60 mL/min/1.73m<sup>2</sup>, albuminuria, and those taking diuretics** [3] [2].

## Comparative Analysis with Other SGLT2 Inhibitors

VERTIS CV positioned **ertugliflozin** as the fourth SGLT2 inhibitor with cardiovascular outcomes data. The table below compares its key results with other agents in its class.

| SGLT2 Inhibitor (Trial)                      | Effect on MACE                            | Effect on HHF                             | Effect on CV Death   | Key Renal Composite Result                   |
|----------------------------------------------|-------------------------------------------|-------------------------------------------|----------------------|----------------------------------------------|
| <b>Ertugliflozin</b> (VERTIS CV) [1] [3] [5] | Neutral (Non-inferior)                    | <b>HR 0.70</b><br>(Significant reduction) | Neutral<br>(HR 0.92) | Positive trend (HR 0.81), not significant    |
| <b>Empagliflozin</b> (EMPA-REG OUTCOME)      | <b>HR 0.86</b><br>(Significant reduction) | HR 0.65                                   | HR 0.62              | HR 0.54 (Significant slowing of progression) |
| <b>Canagliflozin</b> (CANVAS Program)        | HR 0.86<br>(Significant reduction)        | HR 0.67                                   | HR 0.87              | HR 0.60 (Significant reduction)              |
| <b>Dapagliflozin</b> (DECLARE-TIMI 58)       | Neutral (Non-inferior)                    | HR 0.73                                   | Neutral              | HR 0.53 (Significant reduction)              |

### Key Class and Individual Differences:

- **Consistent Heart Failure Benefit:** The reduction in HHF risk (HR 0.65-0.73) is a **consistent class effect** across all four SGLT2 inhibitors, firmly establishing their role in heart failure prevention [3] [5].
- **Divergence in MACE and Mortality:** Unlike empagliflozin and canagliflozin, which showed significant reductions in MACE, **ertugliflozin and dapagliflozin demonstrated non-inferiority but not superiority** for this endpoint [3] [5]. Similarly, a significant reduction in cardiovascular death was seen with empagliflozin but not with **ertugliflozin** [5].
- **Possible Explanations for Differences:** Experts have noted that differences in trial population characteristics (VERTIS CV had a longer diabetes duration and a larger proportion with history of HF) and changes in background standard of care (e.g., more aggressive blood pressure management, use of PCSK9 inhibitors) during the later conduct of VERTIS CV may have influenced the results [5].

## Summary for Drug Development Professionals

The VERTIS CV trial successfully met its primary regulatory objective, confirming the cardiovascular safety of **ertugliflozin**.

- **Cardiovascular Safety: Ertugliflozin** was **non-inferior to placebo** for MACE, meeting FDA/EMA requirements [1] [6].
- **Established Class Effect for HF:** The robust reduction in HHF solidifies the **SGLT2 inhibitor class as a foundational therapy for reducing heart failure risk** in patients with Type 2 Diabetes, irrespective of atherosclerotic MACE outcomes [2] [5].
- **Clinical and Development Implications:** These results supported guideline updates recommending SGLT2 inhibitors for patients with T2D and established ASCVD, heart failure, or chronic kidney disease [3] [7]. For drug development, VERTIS CV confirms that while MACE reduction may not be a universal property of the class, **heart failure benefit is a replicable and key efficacy endpoint**.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Cardiovascular Outcomes with Ertugliflozin in Type 2 ... [pubmed.ncbi.nlm.nih.gov]
2. Efficacy of Ertugliflozin on Heart Failure–Related Events in ... [pmc.ncbi.nlm.nih.gov]
3. Evaluation of Ertugliflozin Efficacy and Safety ... [acc.org]

4. Heart failure outcomes captured by adverse event ... [pmc.ncbi.nlm.nih.gov]
5. VERTIS CV: Ertugliflozin Falls Short of SGLT2s on ... [ajmc.com]
6. International Study of More Than 8000 People Showed ... [diabetes.org]
7. Investigators will review latest data from VERTIS-CV trial of ... [adameetingnews.org]

To cite this document: Smolecule. [ertugliflozin cardiovascular outcomes trial VERTIS CV results].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b002102#ertugliflozin-cardiovascular-outcomes-trial-vertis-cv-results>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)